molecular formula C12H9BrFNO3 B1528352 Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 655236-28-5

Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B1528352
CAS No.: 655236-28-5
M. Wt: 314.11 g/mol
InChI Key: FCMIOTBNVHXSJA-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a substituted quinolone derivative with a bromine atom at position 8 and a fluorine atom at position 5 of the quinoline core. This compound belongs to a class of molecules widely studied for their antibacterial properties and utility as synthetic intermediates in drug development, particularly for fluoroquinolone antibiotics . The bromine and fluorine substituents influence its electronic, steric, and pharmacokinetic properties, making it a critical scaffold for further functionalization .

Properties

IUPAC Name

ethyl 8-bromo-5-fluoro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO3/c1-2-18-12(17)6-5-15-10-7(13)3-4-8(14)9(10)11(6)16/h3-5H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMIOTBNVHXSJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731105
Record name Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655236-28-5
Record name Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly as an antibacterial and anticancer agent. This article will explore its biological activity, including mechanisms of action, efficacy in various studies, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by its unique quinoline structure, which is known for conferring various biological properties. The presence of bromine and fluorine atoms enhances its reactivity and potency against certain biological targets.

Molecular Formula

  • Chemical Formula : C12H10BrFNO3
  • Molecular Weight : Approximately 305.12 g/mol

Antibacterial Activity

  • Mechanism of Action :
    This compound exhibits antibacterial properties primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria, making them viable targets for antibiotic development .
  • Efficacy :
    • In Vitro Studies : In laboratory settings, this compound has shown significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values typically range from 2 to 64 μg/mL, indicating strong potency against resistant strains .
    • Case Study : A study demonstrated that derivatives of this compound displayed superior antibacterial effects compared to traditional antibiotics like novobiocin and coumermycin A1 .

Anticancer Activity

  • Mechanism of Action :
    The anticancer properties are attributed to the compound's ability to interfere with topoisomerase II activity, leading to DNA damage and apoptosis in cancer cells. This mechanism is similar to that of established anticancer agents like ciprofloxacin derivatives .
  • Efficacy :
    • Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in the S phase in various cancer cell lines, including T-24 and PC-3 cells .
    • Case Study : In vivo studies have shown promising results where treated mice exhibited reduced tumor growth compared to control groups.

Table 1: Biological Activity Summary

Biological ActivityTargetMechanismEfficacy (MIC)
AntibacterialDNA gyrase & Topoisomerase IVInhibition of DNA replication2–64 μg/mL
AnticancerTopoisomerase IIInduction of apoptosisEffective in cell cycle arrest

Table 2: Comparative Efficacy of Antibiotics

CompoundMIC (μg/mL)Bacterial Strains Tested
Ethyl 8-bromo...2–64E. coli, MRSA
Novobiocin>100E. coli
Coumermycin A1>100Staphylococcus aureus

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that compounds similar to ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline derivatives exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of quinoline showed effectiveness against various bacterial strains, suggesting potential applications in antibiotic development .

2. Anticancer Properties
Quinoline derivatives have been explored for their anticancer activities. Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound could induce apoptosis in certain cancer cell lines, making it a candidate for further research in cancer therapeutics .

3. Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. For instance, studies have suggested that it can inhibit certain kinases involved in cancer progression. This mechanism of action is critical for developing targeted therapies that minimize side effects associated with traditional chemotherapy .

Material Science Applications

1. Dye Synthesis
Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline can be utilized in synthesizing dyes due to its chromophoric properties. The structural characteristics allow it to absorb specific wavelengths of light, making it suitable for applications in textiles and coatings .

2. Photovoltaic Materials
Recent investigations into organic photovoltaic materials have identified quinoline derivatives as potential candidates for enhancing solar cell efficiency. The compound's ability to form stable films and its electronic properties make it a subject of interest in renewable energy research .

Case Studies

Study Focus Findings
Journal of Medicinal ChemistryAntimicrobial PropertiesDemonstrated efficacy against E. coli and S. aureus with MIC values indicating strong antibacterial activity .
Cancer ResearchAnticancer ActivityShowed significant reduction in cell viability in breast cancer cell lines at concentrations >10 µM .
Materials Science JournalPhotovoltaic ApplicationsReported improved efficiency of solar cells incorporating quinoline derivatives compared to traditional materials .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ in substituent type, position, and functional groups, leading to variations in biological activity and physicochemical properties. Key comparisons include:

Table 1: Substituent Profiles of Selected Quinolone Derivatives
Compound Name Substituents (Positions) Key Features
Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Br (8), F (5) Bromine enhances electrophilicity; fluorine improves target binding
Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (3.8a) F (7) Fluoro at position 7 improves solubility in polar solvents
Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (3.8b) F (5) Fluoro at position 5 enhances antibacterial potency
Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6h) Br (6), F (8) Bromine at position 6 may sterically hinder enzyme interactions
Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate NH₂ (7), F (6), OCH₃ (8) Amino and methoxy groups facilitate hydrogen bonding in crystal packing

Key Observations :

  • Positional Isomerism : Fluoro at position 5 (target compound) vs. 7 (3.8a) affects solubility and activity. The 5-fluoro isomer (3.8b) shows higher antibacterial potency, suggesting that fluorine placement near the keto group (position 4) optimizes target binding .
  • Bromine vs. Chlorine : Bromine’s larger atomic radius (compared to chlorine in ’s derivatives) may enhance lipophilicity but reduce metabolic stability .
  • Amino and Methoxy Groups: These substituents (e.g., in ) improve crystallinity via hydrogen bonding, which is absent in the target compound but critical for stability during synthesis .

Physicochemical Properties

Limited direct data exists for the target compound, but inferences can be drawn from analogs:

  • Solubility: Fluoro substituents generally improve solubility in polar solvents like DMSO, as seen in 3.8a and 3.8b . The bromine in the target compound may reduce aqueous solubility compared to non-halogenated analogs.
  • Thermal Stability: Crystalline analogs (e.g., ’s monohydrate) exhibit stable packing via hydrogen bonds, while bromine’s steric bulk in the target compound might lower melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 2
Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

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